molecular formula C14H8F4O B8318228 5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbaldehyde

5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbaldehyde

Cat. No. B8318228
M. Wt: 268.21 g/mol
InChI Key: FIDMWEVVQJTAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340538B2

Procedure details

A mixture of 2-bromo-4-fluorobenzaldehyde (2 g, 9.85 mmol), (4-(trifluoromethyl)phenyl)boronic acid (2.25 g, 11.82 mmol), potassium acetate (2.42 g, 24.63 mmol) and Pd(PPh3)4 (1.14 g, 0.98 mmol) in DMF (40 mL) and water (13 mL) was stirred at 100° C. for 3 hours under N2, then cooled to 25° C. To the mixture was added EtOAc (250 mL). The organic layer was washed with brine (200 mL×3), dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PETROLEUM ETHER/EtOAc (V/V)=70/1) to give the title compound as colorless oil (2.11 g, 79%). The compound was characterized by the following spectroscopic data:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[F:11][C:12]([F:23])([F:22])[C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1.C([O-])(=O)C.[K+].CCOC(C)=O>CN(C=O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:10][C:8]1[CH:9]=[C:2]([C:16]2[CH:17]=[CH:18][C:13]([C:12]([F:23])([F:22])[F:11])=[CH:14][CH:15]=2)[C:3]([CH:4]=[O:5])=[CH:6][CH:7]=1 |f:2.3,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)F
Name
Quantity
2.25 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
potassium acetate
Quantity
2.42 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
13 mL
Type
solvent
Smiles
O
Name
Quantity
1.14 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 3 hours under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
WASH
Type
WASH
Details
The organic layer was washed with brine (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PETROLEUM ETHER/EtOAc (V/V)=70/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C(=C1)C1=CC=C(C=C1)C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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